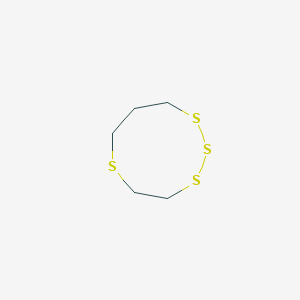
1,2,3,6-Tetrathionane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,6-Tetrathionane is a sulfur-containing heterocyclic compound characterized by a four-membered ring structure with alternating sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,3,6-Tetrathionane can be synthesized through the oxidation of thiosulfate ions using iodine. The reaction proceeds as follows: [ 2 \text{S}_2\text{O}_3^{2-} + \text{I}_2 \rightarrow \text{S}_4\text{O}_6^{2-} + 2 \text{I}^- ] This method involves the careful control of reaction conditions to ensure the formation of the desired tetrathionate anion .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving additional purification steps to isolate the compound from by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1,2,3,6-Tetrathionane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state sulfur compounds.
Reduction: It can be reduced back to thiosulfate ions under suitable conditions.
Substitution: The sulfur atoms in the ring can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Iodine or other halogens are commonly used as oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or hydrogen sulfide can be employed.
Substitution: Nucleophiles like amines or thiols can react with the sulfur atoms in the ring.
Major Products Formed:
Oxidation: Higher oxidation state sulfur compounds.
Reduction: Thiosulfate ions.
Substitution: Various substituted sulfur-containing compounds.
Aplicaciones Científicas De Investigación
1,2,3,6-Tetrathionane has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other sulfur-containing compounds.
Biology: Investigated for its potential role in biological sulfur cycles and as a model compound for studying sulfur metabolism.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a corrosion inhibitor in various industrial processes
Mecanismo De Acción
The mechanism by which 1,2,3,6-Tetrathionane exerts its effects involves interactions with sulfur-containing enzymes and proteins. The compound can act as a sulfur donor or acceptor, influencing various biochemical pathways. Its unique ring structure allows it to participate in redox reactions, making it a versatile molecule in both biological and chemical contexts .
Comparación Con Compuestos Similares
Thiosulfate: A related sulfur oxyanion with similar redox properties.
Tetrathionate: Another sulfur oxyanion with a similar structure but different oxidation states.
Polysulfides: Compounds containing chains of sulfur atoms with varying lengths and oxidation states.
Uniqueness: 1,2,3,6-Tetrathionane is unique due to its specific ring structure and the presence of alternating sulfur atoms. This configuration imparts distinct chemical properties, making it valuable for specific applications where other sulfur compounds may not be suitable .
Propiedades
Número CAS |
106874-24-2 |
|---|---|
Fórmula molecular |
C5H10S4 |
Peso molecular |
198.4 g/mol |
Nombre IUPAC |
1,2,3,6-tetrathionane |
InChI |
InChI=1S/C5H10S4/c1-2-6-4-5-8-9-7-3-1/h1-5H2 |
Clave InChI |
ABEUTGIEPPMGEN-UHFFFAOYSA-N |
SMILES canónico |
C1CSCCSSSC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



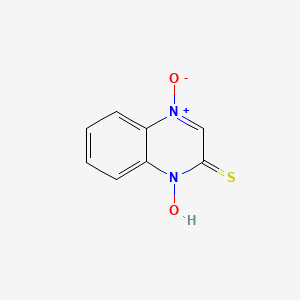

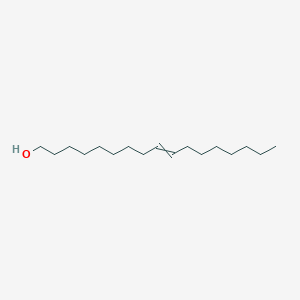

![2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.6]undecane](/img/structure/B14329456.png)
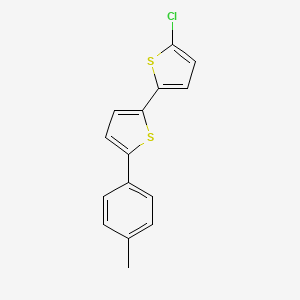


![2-([1,1'-Biphenyl]-4-yl)propane-2-peroxol](/img/structure/B14329482.png)
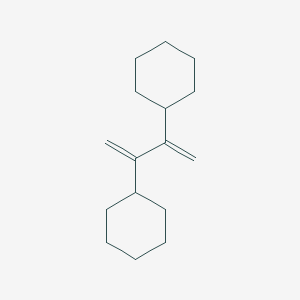

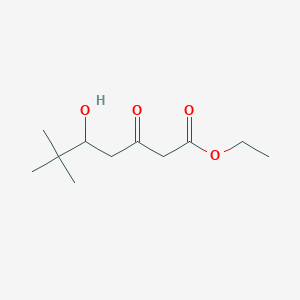
![N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]formamide](/img/structure/B14329501.png)
